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Compound of Interest

Compound Name: (3S,5R)-Fluvastatin-d7 (sodium)
Cat. No.: B12417200
Get Quote

Executive Summary

This guide details the strategic application of (3S,5R)-Fluvastatin-d7 as a stable isotope-
labeled internal standard (SIL-IS) for the quantification of Fluvastatin in biological matrices.[1]
While Fluvastatin is administered as a racemic mixture ((3R,5S) and (3S,5R)), the (3R,5S)
enantiomer is responsible for the primary HMG-CoA reductase inhibition, whereas the (3S,5R)
enantiomer exhibits distinct pharmacokinetic properties and metabolic clearance rates.[1]

The use of the specific (3S,5R)-d7 enantiomer allows for precise stereoselective normalization.
[1] In chiral LC-MS/MS assays, this IS provides the exact chromatographic retention and
ionization correction for the (3S,5R) analyte, which is often the more abundant species in
plasma due to slower clearance.

Compound Snapshot: (3S,5R)-Fluvastatin-d7[1]
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Property Specification

Sodium (E,3S,5R)-7-[3-(4-fluorophenyl)-1-(1-

Chemical Name methylethyl-d7)-1H-indol-2-yl]-3,5-dihydroxy-6-
heptenoate

Stereochemistry (3S, 5R) [Enantiopure]

Isotopic Label d7 (Heptadeuterium on the isopropyl group)

Molecular Weight ~418.5 g/mol (Free Acid: ~417.[1]5)

m/z 417.2 (Negative mode) / 419.2 (Positive

Precursor lon (Q1) de)
mode

Solubility Methanol, DMSO, Water (as Na salt)

] o Stereoselective PK, Bioequivalence Studies,
Primary Application ] -
Metabolic Profiling

Strategic Method Design
The Stereochemical Imperative

Fluvastatin pharmacokinetics are stereoselective.[2]

* (3R,5S)-Fluvastatin: Pharmacologically active; faster hepatic uptake; lower plasma AUC.[1]
¢ (3S,5R)-Fluvastatin: Pharmacologically less active; slower clearance; higher plasma AUC.[1]
Why use (3S,5R)-Fluvastatin-d7?

o Chiral Assays: In a chiral separation, the d7-1S must co-elute with its specific enantiomer to
perfectly compensate for matrix effects at that specific retention time. Using a racemic d7-1S
is standard, but if you only have the (3S,5R)-d7, it specifically validates the quantification of
the (3S,5R) isomer.[1]

o Achiral Assays: If measuring total Fluvastatin (racemate), (3S,5R)-Fluvastatin-d7 can serve
as the global IS, provided it co-elutes with the racemic peak and no chiral inversion occurs
during extraction.[1]
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Mass Spectrometry Strategy

The d7 label is typically located on the isopropyl group of the indole ring.

» Fragmentation Logic: The primary transition for Fluvastatin involves the loss of the
dihydroxyheptenoic acid side chain or parts of it, often retaining the indole core.

e Target Transition:
o Analyte (d0):m/z 410.2

348.2 (Loss of H
O0+CO
from side chain).[1]

o IS (d7):m/z 417.2
355.2 (Retains d7-isopropyl group).[1]

Experimental Protocol
Reagent Preparation

e Stock Solution: Dissolve (3S,5R)-Fluvastatin-d7 in Methanol to 1 mg/mL. Store at -80°C.
o Working IS Solution: Dilute Stock to 100 ng/mL in 50:50 Acetonitrile:Water.

o Note: Keep solutions protected from light (amber vials) to prevent cis/trans photo-
isomerization.[1]

Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over protein precipitation to minimize matrix effects and concentrate the
sample.[1]

 Aliquot: Transfer 200 uL of plasma/serum to a glass tube.

o Spike: Add 20 pL of Working IS Solution ((3S,5R)-Fluvastatin-d7). Vortex 10s.
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Acidify: Add 100 pL of Ammonium Acetate buffer (10 mM, pH 4.5).

o Reasoning: Acidification suppresses ionization of the carboxylic acid, driving the drug into
the organic phase.

Extract: Add 3 mL of MTBE (Methyl tert-butyl ether) or Diethyl Ether.

Agitate: Shaker for 10 min at 1200 rpm. Centrifuge at 4000g for 10 min.

Transfer: Transfer the organic (upper) layer to a clean tube.

Dry: Evaporate to dryness under Nitrogen at 40°C.

Reconstitute: Dissolve residue in 150 pL Mobile Phase (60:40 Mobile Phase mix).

LC-MS/MS Conditions (Chiral Method)

To separate the (3R,5S) and (3S,5R) enantiomers.
e Column: Chiralcel OD-R or OD-RH (Reverse Phase Chiral), 150 x 4.6 mm, 5 pm.[1]
» Mobile Phase:
o A:0.1% Formic Acid in Water[3]
o B: Acetonitrile[4]
o Isocratic: 60% A/ 40% B (Adjust based on column age).[1]
» Flow Rate: 0.5 mL/min.
e Run Time: ~15 minutes (Enantiomers typically elute between 6-12 mins).[1]

o Separation Logic: The (3S,5R)-d7 IS should co-elute exactly (or within <0.1 min shift) of the
(3S,5R)-Fluvastatin analyte peak.[1]

LC-MS/MS Conditions (Achiral Method)

For total Fluvastatin quantification.
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e Column: C18 (e.g., Kinetex C18), 50 x 2.1 mm, 1.7 pm.[1]

e Gradient:

[¢]

0.0 min: 30% B

2.0 min: 95% B

[¢]

3.0 min: 95% B

[e]

o

3.1 min: 30% B

o Flow Rate: 0.4 mL/min.

Workflow Visualization

Chromatographic Event

Peak 2: (38 5R)-Fluvastatin
+(3S,5R)-07 IS

ma Sample ikels | Acidify _| LLE Extraction Reconstitute o INIFRKGESEEGGN
aaaaaaaaaaaaaaa 5R)-Fluvastatin- (Chiralcel OD-R)

Peak 1: (3R,55)-Fluvastatin
(Active)

MSIMS Detection Ratio (Analyte/IS
(ESH+, MRM)

Click to download full resolution via product page

Caption: Workflow for the stereoselective extraction and quantification of Fluvastatin using
(3S,5R)-d7 IS.

Validation & Troubleshooting
Deuterium Isotope Effect
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In chiral chromatography, deuterated isotopologues can sometimes exhibit slightly different
retention times than the non-deuterated parent due to differences in lipophilicity (C-D bonds are
shorter and less lipophilic than C-H).

o Check: Ensure the Retention Time (RT) shift between (3S,5R)-Fluvastatin and (3S,5R)-
Fluvastatin-d7 is < 0.05 min.

o Mitigation: If separation occurs, the IS cannot compensate for matrix effects occurring at the
exact moment of analyte elution. Adjust mobile phase organic modifier (reduce %B) to merge
peaks or widen the integration window.

Chiral Inversion

Fluvastatin is relatively stable, but extreme pH or light can cause isomerization.

o Control: Process a "QC Low" sample of pure (3R,5S) to ensure no (3S,5R) peak appears
during processing.

Acceptance Criteria (FDA/IEMA)
e Linearity:

(Weighted

).[1]
« Accuracy:

(

at LLOQ).[1]

e IS Response: Variation
across the run.[2][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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pharmacokinetic-study-standardization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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